1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid -

1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid

Catalog Number: EVT-4504850
CAS Number:
Molecular Formula: C16H18F3N5O3
Molecular Weight: 385.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-n-Butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid

Compound Description: This compound is a potent antagonist of the rabbit aorta AT1 receptor with an IC50 of 0.55 nM. [] It demonstrated potent inhibition of the pressor response to angiotensin II (AII) in conscious, normotensive rats, with a duration exceeding 6 hours. []

Relevance: This compound, while belonging to the imidazole class instead of pyrazole, shares a similar carboxylic acid functional group and an aryl-substituted heterocyclic core with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. Both compounds are investigated for their potential as angiotensin II antagonists. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 was initially identified as a kinase inhibitor but was later discovered to be a novel GPR39 agonist. [] Its activity at GPR39 was found to be allosterically modulated by zinc. []

Relevance: LY2784544 contains a pyrazole ring, similar to 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. The presence of a trifluoromethyl group on the pyrazole ring in both compounds suggests a potential for similar biological activities. []

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, initially characterized as a kinase inhibitor, was also identified as a novel GPR39 agonist. [] It exhibited probe-dependent and pathway-dependent allosteric modulation by zinc, similar to LY2784544. []

Relevance: While lacking a pyrazole ring, GSK2636771 shares the presence of a trifluoromethyl group on its aromatic ring with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. The inclusion of both compounds in studies focusing on GPR39 activation suggests potential similarities in their biological activities. []

N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a known GPR39 agonist. [] Its signaling patterns at both canonical and noncanonical pathways were compared to those of LY2784544 and GSK2636771, revealing similar zinc-dependent allosteric modulation. []

Relevance: Although GPR39-C3 doesn't share a direct structural similarity with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, its inclusion in the same study focused on GPR39 activation suggests a potential for analogous biological effects. []

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC560)

Compound Description: SC560 is a selective COX-1 inhibitor. [] It was used in a study investigating the role of prostaglandins in lipopolysaccharide-induced relaxation of mouse isolated trachea. []

Relevance: SC560 shares the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core structure with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. This structural similarity indicates a potential for similar biological activities, particularly in relation to COX inhibition. []

4-[5-(4-Chlorophenyl)-1-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (SC236)

Compound Description: SC236 is a selective COX-2 inhibitor. [] It was used alongside SC560 in a study examining the contribution of COX-1 and COX-2 to LPS-induced trachea relaxation in mice. []

Relevance: While not identical, SC236 exhibits structural similarities to 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, particularly in the shared presence of a trifluoromethyl-substituted pyrazole ring. This shared structural element suggests a potential for analogous biological activities related to COX inhibition. []

1-[4-[(2,3,3-Trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Pyr3)

Compound Description: Pyr3 is a transient receptor potential canonical type-3 (TRPC3) channel inhibitor. [] It was used to study the role of TRPC3 channels in augmented vasoconstriction during pregnancy in rat uterine radial arteries. []

Relevance: Although not structurally identical, Pyr3 shares a trifluoromethyl-substituted pyrazole ring with 1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. This common feature suggests a potential for related biological activities. []

Properties

Product Name

1-[2-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid

IUPAC Name

1-[2-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-2-oxoethyl]pyrazole-3-carboxylic acid

Molecular Formula

C16H18F3N5O3

Molecular Weight

385.34 g/mol

InChI

InChI=1S/C16H18F3N5O3/c17-16(18,19)13-8-12(10-2-3-10)24(22-13)6-1-5-20-14(25)9-23-7-4-11(21-23)15(26)27/h4,7-8,10H,1-3,5-6,9H2,(H,20,25)(H,26,27)

InChI Key

QJLPPGUQTRYUJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)CN3C=CC(=N3)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.